Ethyl 2-(2,4-difluorophenoxy)acetate
Overview
Description
Ethyl 2-(2,4-difluorophenoxy)acetate is an organic compound known for its application as a herbicide. It belongs to the family of aryloxyphenoxypropionate herbicides and is recognized for its selective action against broadleaf weeds. This compound is widely used in agriculture to control unwanted vegetation, ensuring the healthy growth of crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-difluorophenoxy)acetate can be synthesized through the esterification of 2-(2,4-difluorophenoxy)acetic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 2-(2,4-difluorophenoxy)acetic acid and ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products Formed
Hydrolysis: 2-(2,4-difluorophenoxy)acetic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenoxy)acetate has several applications in scientific research:
Agricultural Chemistry: Used as a herbicide to study weed control and crop protection.
Biological Studies: Investigated for its effects on plant growth and development.
Medicinal Chemistry: Explored for potential therapeutic applications due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-difluorophenoxy)acetate involves its role as a herbicide. It disrupts the growth of broadleaf weeds by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the weeds. The compound targets specific pathways involved in plant growth regulation, making it effective in selective weed control .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with a similar mode of action.
Methyl 2-(2,4-difluorophenoxy)acetate: A closely related compound with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific structural features, which confer selective herbicidal activity against broadleaf weeds while being relatively safe for grasses and other crops. Its efficacy and selectivity make it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIDQZVFXLEWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403816 | |
Record name | Ethyl 2-(2,4-difluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717-30-6 | |
Record name | Ethyl 2-(2,4-difluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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